HLA-DR4-Restricted CD4+ T-Helper Epitope: Functional Divergence from the Adjacent HLA-A2 CD8 Epitope (21-29)
XAGE1 (17-32) binds exclusively to HLA-DR4 (a MHC class II molecule) and activates CD4+ T-helper cells, whereas the adjacent XAGE1 (21-29) peptide binds to HLA-A2 (a MHC class I molecule) and activates CD8+ cytotoxic T cells [1]. The population coverage differs substantially: HLA-DR4 is present in approximately 24% of the population, while HLA-A2 has a frequency of approximately 44% [1]. The 17-32 peptide engages the CD4+ helper pathway, which is critical for providing cognate help to B cells for antibody production and to CD8+ T cells for sustained CTL responses [2]. Clinically, CD4+ T-cell responses against XAGE-1b were detected in 88% (14/16) of XAGE-1b antibody-positive NSCLC patients, while CD8+ T-cell responses were detected in 67% (6/9) of the same population, indicating broader engagement of the CD4 compartment in naturally occurring anti-XAGE1 immunity [2].
| Evidence Dimension | HLA restriction, responding T-cell compartment, and detection frequency in patient samples |
|---|---|
| Target Compound Data | XAGE1 (17-32), HLGSRQKKIRIQLRSQ: HLA-DR4-restricted (24% population frequency); CD4+ T-cell responses detected in 88% (14/16) of XAGE-1b antibody-positive NSCLC patients |
| Comparator Or Baseline | XAGE1 (21-29), RQKKIRIQL: HLA-A2-restricted (44% population frequency); CD8+ T-cell responses detected in 67% (6/9) of XAGE-1b antibody-positive NSCLC patients |
| Quantified Difference | CD4 response prevalence exceeds CD8 by 21 percentage points (88% vs 67%); DR4 allele frequency is 20 percentage points lower than A2 (24% vs 44%), meaning 17-32 addresses a distinct, non-overlapping patient subpopulation |
| Conditions | Peripheral blood from NSCLC patients; CD4 and CD8 T-cell responses examined by IFN-γ ELISA and/or capture assay using overlapping peptides spanning entire XAGE-1b protein [2] |
Why This Matters
Selecting 17-32 over 21-29 determines whether CD4 helper or CD8 cytotoxic responses are measured, directly impacting the immunological interpretation of T-cell assays and the design of multi-epitope vaccine constructs requiring both CD4 and CD8 coverage.
- [1] Mirandola L, et al. Table 2. Cancer/testis antigens and their HLA-restricted epitopes. PMC3718731. XAGE1b: DR4 (24%) vs A2 (44%) peptide epitope comparison. View Source
- [2] Ohue Y, Eikawa S, Okazaki N, Mizote Y, Isobe M, Uenaka A, Fukuda M, Old LJ, Oka M, Nakayama E. Spontaneous antibody, and CD4 and CD8 T-cell responses against XAGE-1b (GAGED2a) in non-small cell lung cancer patients. Int J Cancer. 2012;131(5):E649-58. CD4 T-cell response 88% (14/16), CD8 T-cell response 67% (6/9) in Ab-positive patients. View Source
